2-[(3-Methylbenzyl)sulfanyl]ethanamine
Description
2-[(3-Methylbenzyl)sulfanyl]ethanamine is a sulfanyl ethanamine derivative featuring a 3-methylbenzyl group attached to the sulfur atom of a cysteamine backbone. These compounds are typically synthesized via nucleophilic substitution or condensation reactions involving cysteamine hydrochloride and substituted benzyl alcohols or halides .
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUMUOTESFVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbenzyl)sulfanyl]ethanamine typically involves the reaction of 3-methylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The resulting 3-methylbenzyl sulfide is then reacted with ethylenediamine under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbenzyl)sulfanyl]ethanamine undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methylbenzyl)sulfanyl]ethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbenzyl)sulfanyl]ethanamine is not well-understood. it is believed to interact with various molecular targets through its sulfanyl and amino groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of sulfanyl ethanamine derivatives are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Aromatic Ring
Key Observations :
- Electron-donating groups (e.g., methoxy) tend to yield oils, while electron-withdrawing groups (e.g., methylsulfonyl) produce crystalline solids due to increased polarity .
- Halogen substituents (F, Cl) enhance metabolic stability and binding affinity in biological systems, as seen in anti-tumor derivatives .
Heterocyclic and Non-Aromatic Analogs
Structural diversity extends beyond benzene rings to include heterocycles and aliphatic chains:
Table 2: Non-Aromatic Derivatives
Key Observations :
Contrast with Pharmaceutical Derivatives :
- Ranitidine-related impurities (e.g., 2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethanamine) lack anti-tumor activity but are pivotal in quality control .
Biological Activity
2-[(3-Methylbenzyl)sulfanyl]ethanamine, also known as a benzyl sulfide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a sulfanyl group attached to an ethanamine backbone, which may influence its interactions with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C10H15S
- Molecular Weight : 169.29 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through covalent bonding with target proteins. This mechanism is crucial for its potential therapeutic effects, particularly in the context of inflammation and cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that related sulfide compounds can suppress the production of pro-inflammatory cytokines such as IL-6 and IL-12 in macrophages when stimulated with lipopolysaccharides (LPS) .
Case Studies and Research Findings
- Inflammation Models : In vivo studies using collagen-induced arthritis models demonstrated that benzyl sulfide derivatives significantly reduced joint inflammation and damage, suggesting a protective role against inflammatory diseases .
- Cytokine Modulation : A study on the modulation of cytokine production revealed that treatment with 5 µg/mL of related compounds resulted in significant down-regulation of IL-12p40 and IL-6 levels in stimulated macrophages, indicating a potent anti-inflammatory response .
- Protein Interactions : Machine learning approaches have identified novel interactions between this compound and various proteins, suggesting its potential as a bioactive ligand in drug discovery .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
